molecular formula C26H55N B14517088 N-Octyloctadecan-1-amine CAS No. 62746-83-2

N-Octyloctadecan-1-amine

Cat. No.: B14517088
CAS No.: 62746-83-2
M. Wt: 381.7 g/mol
InChI Key: NKKSOWQDTODRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octyloctadecan-1-amine is a tertiary amine featuring an octadecyl (C18) chain and an octyl (C8) group attached to the nitrogen atom. Its molecular formula is C₂₆H₅₅N, with a molecular weight of 377.73 g/mol. This compound is characterized by its long hydrophobic alkyl chains, which make it suitable for applications requiring surfactant properties, such as emulsification, corrosion inhibition, or organic synthesis intermediates.

Properties

CAS No.

62746-83-2

Molecular Formula

C26H55N

Molecular Weight

381.7 g/mol

IUPAC Name

N-octyloctadecan-1-amine

InChI

InChI=1S/C26H55N/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-27-25-23-21-10-8-6-4-2/h27H,3-26H2,1-2H3

InChI Key

NKKSOWQDTODRFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octyloctadecan-1-amine can be synthesized through the alkylation of ammonia or primary amines with long-chain alkyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine and facilitate nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Octyloctadecan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in modifying surfaces and enhancing the stability of nanomaterials. Additionally, its hydrophobic nature allows it to interact with lipid membranes, making it useful in biological applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Octyloctadecan-1-amine with structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Properties/Applications Evidence Source
This compound C₂₆H₅₅N 377.73 Octyl (C8), Octadecyl (C18) High hydrophobicity; surfactant Inferred
N-Methyl-1-octadecanaminium chloride C₁₉H₄₂ClN 320.00 Methyl, Octadecyl (quaternary) Ionic surfactant; water solubility
N,N-Dimethyloctadecan-1-amine C₂₀H₄₃N 297.56 Two methyl groups Organic synthesis; phase transfer agent
2-Octyldodecan-1-amine C₂₀H₄₃N 297.56 Branched octyl (C8) on C12 Lower melting point; lubricant additive
N-Hexadecyl-N-methyl-1-octadecanamine C₃₅H₇₃N 507.98 Hexadecyl (C16), Methyl Extreme hydrophobicity; lipid bilayers
Dioctylmethylamine C₁₇H₃₇N 255.49 Two octyl groups, Methyl Corrosion inhibitor; solvent

Key Research Findings

Hydrophobicity and Solubility
  • This compound ’s long alkyl chains render it highly hydrophobic, similar to N-Hexadecyl-N-methyl-1-octadecanamine (507.98 g/mol), which is used in lipid membrane studies due to its low water solubility .
  • In contrast, N-Methyl-1-octadecanaminium chloride (320.00 g/mol) exhibits ionic characteristics, enhancing its solubility in aqueous environments, making it effective in detergents .
Thermal Stability and Melting Points
  • Branched amines like 2-Octyldodecan-1-amine (C₂₀H₄₃N) have lower melting points compared to linear-chain analogs due to disrupted molecular packing .
  • Derivatives such as N,N-Dimethylhexadecane-1-amine N-oxide exhibit higher thermal stability, with a melting point of 125–129°C and significant water solubility (409.5 g/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.